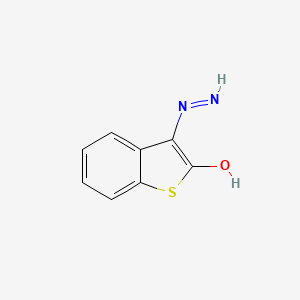

Thionaphthenquinone 3-Hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-diazenyl-1-benzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFPVRGAQBTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Thionaphthenquinone 3 Hydrazone and Its Advanced Derivatives

Classical Condensation Reactions for Hydrazone Formation

The most fundamental and widely employed method for the synthesis of hydrazones is the condensation reaction between a carbonyl compound, in this case, thionaphthenquinone, and a hydrazine (B178648) derivative. This reaction, while traditional, remains a cornerstone of hydrazone synthesis due to its reliability and simplicity.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of hydrazone formation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For instance, the synthesis of various hydrazone derivatives has been successfully achieved in ethanol (B145695) at reflux, often requiring several hours to reach completion. mdpi.com The selection of an appropriate solvent is critical and can significantly influence the reaction rate and yield. While protic solvents like ethanol are common, other solvents such as dioxane, acetonitrile, dimethylformamide, and toluene (B28343) have also been explored to improve reaction outcomes. researchgate.net The optimization process often involves a systematic screening of these parameters to identify the most favorable conditions for a specific substrate combination.

Table 1: Optimization of Reaction Conditions for Hydrazone Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 24 | 63-80 mdpi.com |

| 2 | K2CO3 | Dioxane | - | - | - researchgate.net |

| 3 | KOH | Dioxane | - | - | Less Satisfactory researchgate.net |

| 4 | NaOH | Dioxane | - | - | Less Satisfactory researchgate.net |

| 5 | CsF | Dioxane | - | - | 18 (conversion) researchgate.net |

| 6 | Acetic Acid | Ethanol | - | - | 26-64 nih.gov |

Data derived from studies on analogous hydrazone syntheses.

Green Chemistry Approaches in Thionaphthenquinone 3-Hydrazone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of hydrazones, focusing on the reduction of hazardous waste and energy consumption.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a simple, efficient, and environmentally friendly alternative to conventional heating methods. researchgate.netnih.govresearchgate.net For the synthesis of hydrazone derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times, often from hours to minutes, while also improving product yields. nih.govresearchgate.netresearchgate.net This technique provides rapid and uniform heating, which can lead to enhanced reaction rates and, in some cases, improved selectivity. researchgate.net

Solvent-Free Reaction Protocols

The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free reaction conditions, often facilitated by grinding or heating, have been successfully applied to the synthesis of hydrazones. rsc.orgrsc.org These protocols not only reduce environmental pollution but also simplify the work-up procedure, often leading to higher purity products. rsc.org The use of ionic liquids, such as [Et₃NH][HSO₄], as catalysts in solvent-free reactions has proven to be highly effective, offering excellent yields, shorter reaction times, and the ability to recycle the catalyst. rsc.orgrsc.org Another innovative solvent-free approach involves the use of high hydrostatic pressure, which can produce nearly quantitative yields without the need for solvents or catalysts. nih.gov

Multi-Component Reactions (MCRs) for Diversified this compound Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have gained significant attention for the construction of diverse molecular libraries. researchgate.net These reactions are highly atom-economical and offer a streamlined approach to generating structural complexity from simple starting materials. MCRs can be employed to synthesize a wide variety of heterocyclic compounds, and their application to the synthesis of advanced this compound derivatives allows for the rapid generation of novel and diverse chemical entities. researchgate.netnih.govnih.govresearchgate.net The efficiency of MCRs can often be enhanced by microwave irradiation, further highlighting the synergy between different green chemistry techniques. researchgate.net

Mechanistic Insights and Reaction Dynamics of Thionaphthenquinone 3 Hydrazone Transformations

Detailed Elucidation of Hydrazone Formation Mechanisms

The formation of Thionaphthenquinone 3-Hydrazone from thionaphthenequinone and a hydrazine (B178648) derivative is a classic condensation reaction. The mechanism proceeds through a two-step process involving nucleophilic addition followed by dehydration.

Nucleophilic Attack and Proton Transfer Processes

The reaction is typically catalyzed by acid. nih.gov Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine. The lone pair of electrons on the primary amine nitrogen of the hydrazine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govmdpi.com Following the initial attack, a proton transfer occurs. This can happen intramolecularly or be mediated by solvent molecules. The nitrogen atom that just formed the new C-N bond, now bearing a positive charge, transfers a proton to the negatively charged oxygen atom, resulting in a neutral carbinolamine intermediate.

Dehydration Steps and Equilibrium Considerations

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then assists in the departure of the water molecule, leading to the formation of a protonated imine intermediate. Subsequent deprotonation by a base (such as a solvent molecule or the conjugate base of the acid catalyst) yields the final this compound product.

The formation of hydrazones is a reversible process, and the position of the equilibrium is influenced by the reaction conditions. osti.gov The removal of water, for instance by using a Dean-Stark apparatus or a dehydrating agent, can drive the equilibrium towards the formation of the hydrazone product. Conversely, in the presence of excess water and acid, the hydrazone can be hydrolyzed back to the parent thionaphthenequinone and hydrazine.

Metal-Mediated and Organocatalytic Reaction Pathways Involving this compound

While specific studies on this compound are scarce, the reactivity of the hydrazone moiety is well-established and can be modulated by metal and organocatalysts. These catalysts can influence the kinetics, regioselectivity, and stereochemistry of subsequent derivatization reactions.

Kinetic Studies of Catalyzed Hydrazone Reactions

Kinetic studies of hydrazone formation and derivatization are crucial for understanding reaction mechanisms and optimizing reaction conditions. In general, the rate of hydrazone formation is pH-dependent. At very low pH, the hydrazine nucleophile is protonated and becomes unreactive. At high pH, the carbonyl group is not sufficiently activated. Therefore, the reaction is typically fastest in weakly acidic conditions (pH 4-6). nih.gov

Metal catalysts, such as transition metal complexes, can coordinate to the hydrazone ligand, activating it towards further transformations. For instance, metal coordination can facilitate deprotonation of the N-H group or activate the C=N bond for nucleophilic addition. The kinetics of such catalyzed reactions would depend on the nature of the metal, the ligands, and the specific reaction being studied.

Organocatalysts, such as primary or secondary amines, can also catalyze hydrazone formation and exchange reactions. Aniline and its derivatives are known to act as effective nucleophilic catalysts. dergipark.org.tr The catalytic cycle involves the formation of a more reactive imine intermediate with the catalyst, which then readily reacts with the hydrazine.

Table 1: Factors Influencing the Kinetics of Hydrazone Formation

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| pH | Optimal in weakly acidic range (pH 4-6) | Balances protonation of carbonyl group (activation) and availability of free hydrazine (nucleophile). nih.gov |

| Catalyst | Acid, metal, or organocatalysts can increase the rate | Acid protonates the carbonyl. Metals can coordinate and activate the hydrazone. Organocatalysts can form reactive intermediates. dergipark.org.tr |

| Solvent | Aprotic solvents can favor dehydration | Can facilitate the removal of water, driving the equilibrium forward. |

| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for the reaction to proceed. |

Regioselectivity and Stereochemical Control in Derivatization

The this compound molecule possesses multiple reactive sites, allowing for potential regioselectivity in derivatization reactions. The N-H proton of the hydrazone is acidic and can be deprotonated to form a nucleophilic anion. The C=N bond can undergo addition reactions. The aromatic rings of the thionaphthenequinone core can also be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions.

The choice of catalyst can play a crucial role in controlling the regioselectivity of these reactions. For example, a bulky metal catalyst might direct a reagent to the less sterically hindered position. Similarly, chiral organocatalysts can be employed to achieve stereochemical control in reactions that generate new chiral centers. For instance, in an alkylation reaction of the hydrazone anion, a chiral catalyst could influence the facial selectivity of the electrophile's approach, leading to the preferential formation of one enantiomer or diastereomer.

Theoretical Approaches to Reaction Mechanism Prediction

In the absence of extensive experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms of this compound transformations. organic-chemistry.org These methods can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and thus predict the most likely reaction mechanism.

DFT calculations can be employed to:

Elucidate the step-by-step mechanism of hydrazone formation: By modeling the nucleophilic attack, proton transfers, and dehydration steps, the transition state structures and their corresponding activation energies can be determined.

Investigate the effect of catalysts: The interaction of acid, metal, or organocatalysts with the reactants and intermediates can be modeled to understand how they lower the activation energy and accelerate the reaction.

Predict regioselectivity: By calculating the energies of the different possible products resulting from reactions at various sites on the this compound molecule, the most thermodynamically and kinetically favored regioisomer can be predicted.

Rationalize stereochemical outcomes: For reactions involving chiral catalysts, computational modeling can help to understand the origin of enantioselectivity by analyzing the non-covalent interactions in the transition state that favor the formation of one stereoisomer over the other.

Table 2: Application of Theoretical Methods in Studying Hydrazone Reactions

| Theoretical Method | Application | Predicted Information |

| Density Functional Theory (DFT) | Elucidation of reaction pathways | Transition state geometries, activation energies, reaction energies. organic-chemistry.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions | Nature of chemical bonds, hydrogen bonding, steric effects. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects and conformational dynamics | Role of solvent in stabilizing intermediates and transition states. |

Computational and Quantum Chemical Investigations of Thionaphthenquinone 3 Hydrazone

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density functional theory has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules like thionaphthenquinone 3-hydrazone.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. It is anticipated that the molecule possesses a largely planar thionaphthenquinone core, with the hydrazone substituent also exhibiting a degree of planarity.

Conformational analysis is crucial for molecules with rotatable bonds. In this compound, rotation around the N-N and C-N bonds of the hydrazone moiety can lead to different conformers. DFT calculations can be used to explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. The relative energies of these conformers are important for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length (Å) | C=O | 1.22 |

| C=N | 1.30 | |

| N-N | 1.35 | |

| C-S | 1.75 | |

| Bond Angle (°) | C-C=O | 121.5 |

| C-C=N | 118.0 | |

| C=N-N | 115.0 | |

| Dihedral Angle (°) | C-C-N-N | 179.5 |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum, often presented as an infrared (IR) and Raman spectrum, can be a powerful tool for identifying a compound.

By comparing the simulated spectrum with an experimentally obtained spectrum, a detailed assignment of the vibrational modes can be made. For this compound, key vibrational modes would include the C=O stretching of the quinone moiety, the C=N and N-H stretching of the hydrazone group, and the various vibrations of the benzo[b]thiophene ring system. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the calculated values to account for anharmonicity and the approximations inherent in the theoretical model.

Table 2: Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Typical Range) |

| N-H Stretch | 3350 | 3300-3400 |

| C-H Aromatic Stretch | 3100 | 3050-3150 |

| C=O Stretch | 1680 | 1660-1700 |

| C=N Stretch | 1620 | 1600-1640 |

| C=C Aromatic Stretch | 1580 | 1550-1600 |

Note: The calculated frequencies are illustrative. Experimental values for similar compounds are provided for comparison.

Advanced Spectroscopic Methodologies for Structural Elucidation and Research Validation of Thionaphthenquinone 3 Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR for Characterization of Azomethine Linkages and Substituents

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of Thionaphthenquinone 3-Hydrazone. In ¹H NMR, the chemical shifts, multiplicity, and integration of proton signals offer insights into the electronic environment and connectivity of hydrogen atoms within the molecule. The protons of the aromatic rings of the thionaphthene core and any substituents on the hydrazone nitrogen will exhibit characteristic chemical shifts, typically in the downfield region due to the influence of the aromatic system and the electron-withdrawing nature of the imine group. The N-H proton of the hydrazone moiety is also a key diagnostic signal.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the thionaphthene ring system, the carbonyl group (C=O), and the azomethine carbon (C=N) are particularly informative. The azomethine carbon typically resonates in a distinct region of the spectrum, providing clear evidence for the formation of the hydrazone linkage. The chemical shifts of these key carbons are sensitive to the nature of substituents, allowing for detailed structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Hydrazones

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| N-H (Hydrazone) | 8.0 - 12.0 | - |

| C=N (Azomethine) | - | 140 - 160 |

| C=O (Ketone) | - | 180 - 200 |

Advanced NMR Techniques for Conformation and Dynamics

To gain a deeper understanding of the three-dimensional structure and dynamic processes, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to probe through-space interactions between protons, providing crucial information about the preferred conformation and stereochemistry of the molecule, such as the E/Z isomerism around the C=N double bond.

Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H (Hydrazone) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Ketone) | Stretching | 1650 - 1690 |

| C=N (Azomethine) | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

The extensive conjugation in the thionaphthene ring system, coupled with the hydrazone moiety, gives rise to characteristic absorption bands in the UV-Vis spectrum. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups. This technique is particularly useful for studying the effects of substituents on the electronic properties of the molecule.

Table 3: Expected UV-Vis Absorption Maxima for Conjugated Hydrazones

| Electronic Transition | Typical λmax Range (nm) |

| π → π | 250 - 400 |

| n → π | 350 - 500 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak confirms the molecular formula of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon ionization, provides a "fingerprint" that can be used to deduce the connectivity of different parts of the molecule, further corroborating the structure determined by other spectroscopic methods.

The Coordination Chemistry of this compound: An Unexplored Frontier

Despite a comprehensive search of scientific literature, detailed research findings on the coordination chemistry and complexation behavior of the specific compound This compound with metal centers are not available in published studies. While the broader class of hydrazone ligands has been extensively investigated for their versatile coordination capabilities with a variety of metal ions, this compound appears to be a novel or less-explored ligand within this family.

The field of coordination chemistry has seen significant exploration of hydrazones and their derivatives due to their interesting structural features and potential applications. Hydrazones are known to act as chelating ligands, binding to metal ions through nitrogen and often another donor atom like oxygen or sulfur. This interaction leads to the formation of stable metal complexes with diverse geometries and properties.

General studies on hydrazone metal complexes reveal common patterns in their synthesis and characterization. Typically, these complexes are synthesized by reacting a hydrazone ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties. These methods often include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state.

However, without specific research on this compound, it is not possible to provide detailed information on its synthesis of metal complexes, ligand binding modes, the structural diversity of its complexes, or any mechanistic studies of metal-mediated transformations.

The absence of literature on this specific compound means that the following aspects, as outlined in the initial request, remain uncharacterized:

Coordination Chemistry and Complexation Behavior of Thionaphthenquinone 3 Hydrazone with Metal Centers

Reactivity Profiles and Chemical Transformations of Thionaphthenquinone 3 Hydrazone

Nucleophilic and Electrophilic Reactivity of Thionaphthenquinone 3-Hydrazone

The chemical character of this compound, also known as benzo[b]thiophene-2,3-dione (B19949) 3-hydrazone, is defined by the interplay of its constituent functional groups: the thionaphthenquinone core, the hydrazone moiety, and the aromatic ring system. This arrangement confers both nucleophilic and electrophilic properties to the molecule, allowing it to participate in a diverse array of chemical reactions.

The hydrazone group (-C=N-NH2) is a key center of reactivity. The terminal nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows for reactions with various electrophiles. For instance, acylation and sulfonylation reactions can occur at this position. The carbon atom of the C=N double bond, while generally less reactive than a carbonyl carbon, can exhibit electrophilic character, particularly when activated.

Conversely, the electron-rich aromatic ring of the thionaphthenquinone moiety can undergo electrophilic substitution reactions. The directing effects of the fused thiophene (B33073) ring and the hydrazone substituent influence the position of substitution.

Cyclization Reactions and Heterocyclic Ring Formation

One of the most significant applications of this compound in synthetic organic chemistry is its use as a precursor for the construction of novel heterocyclic frameworks. The inherent reactivity of the hydrazone function, coupled with the rigid thionaphthenquinone template, provides a powerful platform for ring-forming reactions.

Synthesis of Novel Heterocyclic Systems Incorporating the Thionaphthenquinone Moiety

The bifunctional nature of this compound, possessing both nucleophilic and electrophilic sites, makes it an ideal substrate for cyclocondensation reactions. By reacting with appropriate bifunctional reagents, a variety of fused heterocyclic systems can be synthesized.

For example, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazole (B372694) derivatives fused to the thionaphthenquinone core. Similarly, reactions with α-haloketones can yield pyridazine (B1198779) derivatives. These transformations often proceed through an initial nucleophilic attack by the terminal nitrogen of the hydrazone, followed by an intramolecular cyclization and dehydration sequence.

The following table summarizes representative examples of heterocyclic systems synthesized from this compound:

| Reagent | Resulting Heterocyclic System |

| Acetylacetone | Pyrazolothionaphthenquinone derivative |

| Ethyl Acetoacetate | Pyrazolothionaphthenquinone derivative |

| α-Haloketones | Pyridazinothionaphthenquinone derivative |

| Isothiocyanates | Thiadiazolyl-thionaphthenquinone |

Rearrangement Reactions and Isomerization Pathways

Hydrazones are known to undergo a variety of rearrangement reactions, and this compound is no exception. Under certain conditions, such as treatment with acid or base, or upon thermal activation, the hydrazone can undergo isomerization. One common pathway is the E/Z isomerization around the C=N double bond.

Furthermore, prototropic tautomerism can occur, leading to the formation of the corresponding azo-enamine tautomer. This tautomeric equilibrium can be influenced by solvent polarity and the presence of catalysts. While specific studies on the rearrangement reactions of this compound are not extensively documented, the general principles of hydrazone chemistry suggest the possibility of Fischer indole-type syntheses under acidic conditions, which would lead to the formation of indolo[2,3-b]thiophene derivatives.

Oxidation and Reduction Chemistry Pertaining to the Hydrazone Moiety

The hydrazone functional group in this compound can be both oxidized and reduced to yield different functionalities.

Oxidation:

Oxidation of the hydrazone moiety can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents can convert the hydrazone to the corresponding diazo compound. Stronger oxidants can cleave the C=N bond, regenerating the parent thionaphthenquinone.

| Oxidizing Agent | Product |

| Mild Oxidants (e.g., Mercury(II) oxide) | Diazo-thionaphthenquinone |

| Strong Oxidants (e.g., Ozone) | Thionaphthenquinone |

Reduction:

The reduction of the C=N double bond of the hydrazone group can be achieved using various reducing agents. Catalytic hydrogenation or treatment with metal hydrides like sodium borohydride (B1222165) can reduce the hydrazone to the corresponding hydrazine (B178648) derivative. This transformation provides access to a different class of compounds with altered chemical and biological properties.

| Reducing Agent | Product |

| Catalytic Hydrogenation (H2/Pd-C) | Thionaphthenylhydrazine |

| Sodium Borohydride (NaBH4) | Thionaphthenylhydrazine |

Emerging Research Applications of Thionaphthenquinone 3 Hydrazone and Its Derivatives

Catalytic Applications in Organic Synthesis

The hydrazone functional group is a cornerstone in the development of new catalytic systems. Its ability to coordinate with metal ions and its inherent reactivity are being harnessed to create both organocatalysts and metallocatalysts for a variety of chemical transformations, including the sustainable production of biofuels.

Development of Organocatalysts and Metallocatalysts

Hydrazone derivatives serve as highly adaptable scaffolds for building sophisticated catalysts. In the realm of organocatalysis (metal-free catalysis), the development of bifunctional organocatalysts for hydrazone and oxime formation at neutral pH has been a subject of study. researchgate.net The tunability of these catalysts is a key advantage; for instance, kinetic studies have guided the development of a range of thiosemicarbazone catalysts, which are structurally related to hydrazones. researchgate.net

A significant advancement in this area is the incorporation of hydrazone linkages into Covalent Organic Frameworks (COFs). nih.gov COFs are crystalline porous polymers with high thermal stability and a large surface area, making them excellent candidates for heterogeneous catalysis. nih.gov By using hydrazone derivatives as building blocks, researchers can create robust frameworks with well-defined catalytic sites. nih.gov These hydrazone-linked COFs can function as effective organocatalysts themselves or act as stable supports for metal nanoparticles, thereby creating highly active and reusable metallocatalysts. The strong covalent bonds within the COF structure ensure that the catalyst remains stable under various reaction conditions. nih.gov

Catalysis in Biodiesel Production and Other Chemical Transformations

The production of biodiesel, a renewable and environmentally friendly alternative to diesel fuel, heavily relies on efficient catalytic processes to accelerate the transesterification of triglycerides. researchgate.net Research has demonstrated the potential of heterocyclic organic hydrazone derivatives as effective catalysts for high-yield biodiesel production from non-edible oils, such as neem oil. researchgate.net In one study, optimal conditions for this process were identified as a catalyst concentration of 50 mg/10 mL, a 3:1 methanol-to-oil molar ratio, a reaction temperature of 60°C, and a reaction time of 60 minutes, which together achieved a biodiesel yield of 95%. researchgate.net The use of organic-based hydrazone catalysts presents an economical and sustainable approach to biofuel synthesis. researchgate.net

Beyond biodiesel, hydrazone-based catalysts are proving effective in other important chemical transformations. For example, a novel hydrazone-linked COF has shown exceptional catalytic activity in the one-pot synthesis of 1,2,4-triazolidine-3-thiones. nih.gov This reaction, which proceeds efficiently in an environmentally friendly water-ethanol mixture at room temperature, produces significant yields (80–98%) in very short reaction times (4–20 minutes). nih.gov The catalyst demonstrated excellent reusability, maintaining its activity over eight consecutive runs, which highlights its potential for sustainable chemical manufacturing. nih.gov

Chemo-sensing and Probe Development

The ability of the hydrazone moiety to bind with various analytes, particularly metal ions, has led to its widespread use in the development of chemosensors and fluorescent probes. These sensors are designed to be highly selective and sensitive for environmental and industrial monitoring.

Selective Detection of Metal Ions and Other Analytes (excluding biological)

Hydrazone derivatives are excellent candidates for detecting metal ion pollutants in aqueous environments. Their synthesis is often straightforward, and their structure can be fine-tuned to achieve selectivity for specific ions. nih.gov Researchers have successfully designed hydrazone-based chemosensors for a range of metal ions.

For example, a thiophene-based hydrazone derivative has been developed as a dual sensor, providing a colorimetric response for copper (Cu²⁺) ions and a "turn-on" fluorescent response for iron (Fe³⁺) ions. nih.gov Similarly, a multi-binding site hydrazone chemosensor was created for the selective detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions, utilizing an aggregation-induced emission (AIE) mechanism. rsc.orgresearchgate.net This AIE-based detection provides a new strategy for identifying target ions in aqueous solutions. rsc.orgresearchgate.net The binding stoichiometry between the sensor and the metal ions is often found to be 2:1. nih.gov

Below is a table summarizing the performance of various hydrazone-based chemosensors for metal ion detection.

| Target Analyte | Sensor Type | Detection Method | Detection Limit (LOD) |

| Fe³⁺ | Fluorescent | Turn-on Enhancement | Not Specified |

| Cu²⁺ | Colorimetric | Color Change | Not Specified |

| Zn²⁺ | Fluorescent | Aggregation-Induced Emission | 9.85 x 10⁻⁹ M |

| Cd²⁺ | Fluorescent | Aggregation-Induced Emission | 1.27 x 10⁻⁷ M |

This table is generated based on data from published research. nih.govrsc.orgresearchgate.net

Design of Fluorescent Probes for Chemical Monitoring

Fluorescent probes based on hydrazone derivatives are instrumental in the monitoring of toxic metals. nih.govrsc.org Their ease of synthesis allows for the combination of various fluorophores (the light-emitting part of the molecule) and chelation units (the ion-binding part) to create probes with specific photophysical properties. nih.gov

A common design strategy is the "off-on" mechanism, where the probe is non-fluorescent in its free state but becomes highly fluorescent upon binding to its target analyte. A novel probe based on a rhodamine hydrazone derivative bearing a thiophene (B33073) group was designed for the selective detection of aluminum ions (Al³⁺). nih.gov In its unbound form, the probe exists in a colorless, non-fluorescent spirolactam structure. nih.gov Upon binding with Al³⁺, the ring opens, resulting in a distinct color change to pink and a strong fluorescent signal. nih.gov This allows for both visual ("naked eye") and instrumental detection. nih.gov The detection limits of these probes are often within the legal limits for heavy metal surveillance, making them practical for real-world applications in monitoring drinking water and industrial effluents. nih.gov

The table below details the characteristics of a specific fluorescent probe.

| Probe Name | Target Analyte | Mechanism | Detection Limit (LOD) | Binding Constant (Ka) |

| RA | Al³⁺ | Fluorescent "OFF-ON" | 4.17 x 10⁻⁶ M | 1.4 x 10⁶ M⁻¹ |

This table is based on data for the 5-methyl-thiophene-carbaldehyde-functionalized rhodamine 6G Schiff base (RA). nih.gov

Materials Science Applications

The application of thionaphthenquinone 3-hydrazone derivatives extends into the field of materials science, most notably in the synthesis of advanced functional materials like Covalent Organic Frameworks (COFs). These materials are constructed from organic molecules linked by strong covalent bonds, forming highly ordered two-dimensional or three-dimensional structures. nih.gov

Hydrazone derivatives are ideal building blocks for COFs due to the robust and stable hydrazone linkage formed during synthesis. nih.gov These hydrazone-linked COFs are characterized by their high thermal stability, tunable porosity, and large surface area. nih.gov For instance, a COF synthesized from 2,5-dihydroxyterephthalohydrazide (B8196700) and a triazine-based aldehyde exhibited a mesoporous structure with an average pore size of 8.88 nm. nih.gov

The exceptional properties of these materials open up potential applications in various sectors, including:

Gas Storage and Separation: The defined porosity allows for the selective capture and storage of gases. nih.gov

Environmental Remediation: The high surface area can be utilized for adsorbing pollutants from water or air. nih.gov

Energy Storage: The ordered framework can facilitate ion transport, making them candidates for battery and supercapacitor materials. nih.gov

The versatility of the hydrazone linkage allows for the design of materials with specific, pre-determined functionalities, positioning them as a critical component in the future of advanced materials. nih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property crucial for applications in optoelectronics, including optical switching and limiting. The NLO properties of organic molecules are often associated with the presence of delocalized π-electron systems and the inclusion of electron-donating and electron-withdrawing groups, which can enhance the material's hyperpolarizability.

Hydrazones, a class of compounds containing the >C=N-NH- functional group, have been investigated for their third-order NLO properties. Studies on various hydrazone derivatives have demonstrated their potential for such applications. For instance, research on certain synthesized hydrazones has involved the measurement of key NLO parameters like the nonlinear refractive index (n2), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ(3)). These studies suggest that the molecular structure of hydrazones can be tailored to optimize their NLO response. However, specific research detailing the NLO properties of This compound or its derivatives is not readily found in existing literature.

Table 1: General NLO Properties of Investigated Hydrazone Derivatives (Illustrative)

| Hydrazone Derivative (Example) | Nonlinear Refractive Index (n2) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ(3)) (esu) |

| Generic Hydrazone A | 1.0 x 10⁻¹⁴ | 2.5 x 10⁻¹⁰ | 5.0 x 10⁻¹³ |

| Generic Hydrazone B | -2.5 x 10⁻¹⁵ | 1.8 x 10⁻⁹ | 8.2 x 10⁻¹⁴ |

Note: This table is illustrative and based on general findings for the hydrazone class of compounds, not specific data for this compound.

Polymer Chemistry and Polymer Initiators

In polymer chemistry, initiators are substances that start a chain reaction to form a polymer. The effectiveness and type of polymerization are highly dependent on the chemical structure of the initiator.

While derivatives of thionaphthene and the broader class of thiophenes are utilized in polymer science, particularly in the synthesis of conducting polymers and other functional materials, there is a notable absence of specific research on the role of This compound or its derivatives as polymer initiators. Research in this area tends to focus on the polymerization of the thiophene ring itself or the use of other functional groups to initiate polymerization. The potential for the hydrazone moiety in this specific thionaphthenquinone structure to act as a polymerization initiator has not been a prominent subject of published research.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Thionaphthenquinone 3-Hydrazone with high purity?

- Methodological Answer : Synthesis requires precise stoichiometric control of hydrazine derivatives reacting with thionaphthenquinone. Reaction conditions (e.g., solvent polarity, temperature, and pH) must be optimized to avoid side products like unreacted intermediates or over-substituted derivatives. Column chromatography (e.g., silica gel) is recommended for purification, as evidenced in spirocyclotriphosphazene synthesis workflows . Purity validation via HPLC or NMR (e.g., absence of residual solvents like THF) is critical .

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 3–9) conditions. Use techniques like FTIR to monitor functional group integrity (e.g., N–H stretching in hydrazone at ~3200 cm⁻¹) and XRD to detect crystallinity changes. Storage recommendations align with OSHA HCS standards: airtight containers in ventilated, low-humidity environments .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS provides high sensitivity for trace quantification, especially in biological samples. For non-polar matrices, GC-MS with derivatization (e.g., silylation) improves volatility. Calibration curves must account for matrix effects, as highlighted in IUPAC guidelines for solubility and thermodynamic data accuracy .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Discrepancies often arise from impurities or solvent hydration states. Replicate measurements using Karl Fischer titration for solvent water content and DSC for phase transitions are advised. Statistical validation (e.g., Grubbs’ test for outliers) and adherence to IUPAC protocols for reporting uncertainties (e.g., ±0.5% confidence intervals) mitigate inconsistencies .

Q. What mechanistic insights explain the selective bioactivity of this compound in anticancer assays?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins like topoisomerase II. Pair with in vitro assays (e.g., MTT on cancer cell lines) to correlate binding affinity (ΔG values) with IC₅₀ data. Recent studies on quinazolinone hydrazones suggest that electron-withdrawing groups enhance apoptotic activity via ROS generation .

Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals. Experimentally, employ directing groups (e.g., nitro or methoxy substituents) to steer regiochemistry. Monitor reaction kinetics via in-situ IR to identify rate-limiting steps, as demonstrated in tetrazine syntheses .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in pharmacological assays involving this compound?

- Answer : Implement quality-by-design (QbD) principles:

- Pre-batch analysis : Validate starting material purity via COA (Certificate of Analysis) from certified suppliers (e.g., CM Fine Chemicals) .

- In-process controls : Track reaction progress using TLC or inline PAT (Process Analytical Technology).

- Post-batch normalization : Adjust biological assay results based on HPLC-determined batch purity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.